Calcitriol

概要

説明

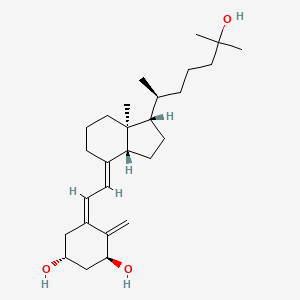

カルシトリオールは、1,25-ジヒドロキシコレカルシフェロールとしても知られており、ビタミンDの活性型です。これは、体内のカルシウムとリンの恒常性に重要な役割を果たすホルモンです。カルシトリオールは腎臓で生成され、健康な骨や歯を維持するために不可欠です。 それはまた、低カルシウム血症、副甲状腺機能亢進症、および特定の骨疾患などの状態を治療するための薬として使用されます .

準備方法

合成経路と反応条件: カルシトリオールは、さまざまな方法で合成できます。一般的な方法の1つは、ビタミンD3(コレカルシフェロール)のC-1およびC-25位置での水酸化です。 このプロセスは、アグロサイベ・アエゲリタのペルオキシゲナーゼなどの酵素によって触媒され、アルファカルシドールをC-25位の水素結合を選択的に水酸化してカルシトリオールを生成します . 別の方法には、粗カルシトリオールからカルシトリオールを調製するための結晶化にギ酸メチルを使用する方法があります .

工業的生産方法: カルシトリオールの工業的生産は、通常、7-デヒドロコレステロールからのビタミンD3の合成と、それに続く水酸化によるカルシトリオールの生成を含みます。このプロセスには、高収率と純度を確保するために、反応条件を正確に制御する必要があります。 結晶化にギ酸メチルを使用することは、その簡便性と穏やかな条件のために、一般的な工業的方法です .

化学反応の分析

Metabolic Inactivation Pathways

Calcitriol undergoes two primary inactivation routes catalyzed by CYP24A1 (24-hydroxylase) :

Pathway 1: 24-Hydroxylation to Calcitroic Acid

-

This compound → 1,24,25-Trihydroxyvitamin D3 → Calcitroic acid (water-soluble).

Pathway 2: Lactone Formation

-

Stepwise hydroxylation at C23/C26 → Cyclization → 1α,25R(OH)₂-26,23S-lactone D3 .

-

This lactone is the predominant circulating metabolite in humans (serum concentration: 131 ± 17 pg/mL) .

Key Metabolites Identified

| Metabolite | Structure | Activity |

|---|---|---|

| 1α,25(OH)₂-24-oxo-D3 | 24-oxo derivative | Inactive |

| 1α,23,25(OH)₃-24-oxo-D3 | Trihydroxy-oxo | Inactive |

| 1α,25S,26(OH)₃D3 | 26-hydroxylated | Weak activity |

Key Enzymes

Non-Renal Production

-

Extrarenal tissues (e.g., macrophages, placenta) express CYP27B1 but lack feedback regulation, leading to unregulated this compound synthesis in diseases like sarcoidosis .

Synthetic Pathways (Pharmacological Preparation)

Alfacalcidol (1α-hydroxyvitamin D3), a prodrug, bypasses renal CYP27B1 by undergoing hepatic 25-hydroxylation to form this compound. This is critical for patients with kidney disease .

Toxicity and Side Reactions

-

Hypercalcemia : Excessive this compound enhances intestinal calcium absorption and osteoclast activity .

-

Species-Specific Metabolism : Rodents primarily use the 24-hydroxylation pathway, while humans show significant lactone formation .

-

Solubility : this compound is highly hydrophobic (water solubility: 6.67 × 10⁻³ g/L), necessitating carrier proteins for transport .

Structural and Reaction Data

科学的研究の応用

Bone Health and Metabolism

Calcitriol plays a crucial role in calcium and phosphate metabolism, making it essential for maintaining bone health. Its primary applications include:

- Treatment of Osteoporosis : this compound is used to prevent and treat osteoporosis, particularly in postmenopausal women and individuals on corticosteroid therapy. Studies have shown that this compound can stimulate bone formation and reduce bone resorption, leading to improved bone mineral density .

- Management of Hypoparathyroidism : In patients with hypoparathyroidism, this compound helps manage low calcium levels by enhancing intestinal absorption of calcium and promoting its release from bones. Clinical trials indicate that this compound therapy effectively maintains serum calcium levels within the normal range .

- Chronic Kidney Disease : In patients with chronic kidney disease, this compound is utilized to control secondary hyperparathyroidism and prevent renal osteodystrophy. It helps manage mineral metabolism by regulating parathyroid hormone levels .

Metabolic Disorders

This compound has been investigated for its potential benefits in various metabolic disorders:

- Non-Alcoholic Fatty Liver Disease (NAFLD) : A randomized controlled trial demonstrated that this compound supplementation significantly improved insulin resistance in NAFLD patients compared to cholecalciferol. The study highlighted a notable reduction in the homeostasis model assessment of insulin resistance (HOMA-IR) index among those receiving this compound .

- Diabetes Management : Research suggests that this compound may play a role in improving insulin sensitivity and glucose metabolism. Some studies indicate that this compound supplementation can lead to better glycemic control in diabetic patients .

Immune Function

This compound is recognized for its immunomodulatory properties:

- Autoimmune Diseases : this compound has been studied for its effects on autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. It is believed to modulate immune responses by influencing T cell differentiation and cytokine production .

- Infectious Diseases : There is evidence suggesting that vitamin D deficiency may increase susceptibility to infections like tuberculosis. This compound's role in enhancing innate immunity has led to investigations into its potential as an adjunct therapy in infectious diseases .

Dermatological Applications

This compound is also used topically for various skin conditions:

- Psoriasis Treatment : Topical formulations of this compound have shown efficacy in treating mild to moderate plaque psoriasis. It works by inhibiting keratinocyte proliferation and modulating inflammatory responses in the skin .

Case Study 1: this compound in Osteoporosis

A systematic review indicated that this compound therapy effectively slowed bone loss when used alone or in combination with other osteoporosis treatments. While hypercalcemia was a common side effect, intermittent dosing strategies were found to mitigate this risk .

Case Study 2: this compound for NAFLD

In a double-blind study involving 54 participants with NAFLD, those receiving this compound showed a significant reduction in insulin resistance compared to the control group receiving cholecalciferol. This suggests that this compound may offer therapeutic benefits for metabolic dysfunction associated with liver disease .

作用機序

カルシトリオールは、ビタミンD受容体(VDR)に結合することによってその効果を発揮します。VDRは、転写因子として機能する核内受容体です。 VDRに結合すると、カルシトリオールはレチノイドX受容体(RXR)とヘテロダイマーを形成し、次に特定のDNA配列に結合してさまざまな遺伝子の発現を調節します . このプロセスは、食事からのカルシウムとリンの吸収を強化し、腎尿細管でのカルシウムの再吸収を促進し、骨からのカルシウムの放出を刺激します . カルシトリオールは、サイトカインの作用を調節し、免疫および炎症反応を調節します .

類似の化合物との比較

カルシトリオールは、カルシジオール(25-ヒドロキシビタミンD3)やアルファカルシドールなどの他のビタミンD代謝産物と似ています。 カルシトリオールは、ビタミンDの最も活性な形態であり、ビタミンD受容体に対する親和性も最高です . カルシジオールは主にビタミンDの状態のマーカーとして使用されるのに対し、カルシトリオールはカルシウムとリンの不均衡に関連する状態を治療するために治療的に使用されます . アルファカルシドールは、もう1つの活性ビタミンDアナログであり、カルシトリオールと同様の生物学的活性を持っていますが、治療範囲が広く .

結論

カルシトリオールは、カルシウムとリンの恒常性、骨の健康、およびさまざまな医学的応用において重要な役割を果たす重要なホルモンです。その合成、化学反応、および作用機序は、科学研究や医学において、カルシトリオールをユニークで貴重な化合物にします。

類似化合物との比較

Calcitriol is similar to other vitamin D metabolites such as calcidiol (25-hydroxyvitamin D3) and alfacalcidol. this compound is the most active form of vitamin D and has the highest affinity for the vitamin D receptor . Unlike calcidiol, which is primarily used as a marker for vitamin D status, this compound is used therapeutically to treat conditions related to calcium and phosphorus imbalances . Alfacalcidol, another active vitamin D analog, has similar biological activity to this compound but with a wider therapeutic window .

Conclusion

This compound is a vital hormone with significant roles in calcium and phosphorus homeostasis, bone health, and various medical applications. Its synthesis, chemical reactions, and mechanism of action make it a unique and valuable compound in scientific research and medicine.

生物活性

Calcitriol, the active form of vitamin D3 (1,25-dihydroxyvitamin D3), plays a crucial role in various biological processes, including calcium homeostasis, immune modulation, and cancer biology. This article delves into the diverse biological activities of this compound, supported by research findings, case studies, and data tables.

This compound exerts its effects primarily through the vitamin D receptor (VDR), which is expressed in multiple tissues, including the intestine, bone, kidney, and parathyroid glands. The binding of this compound to VDR initiates a cascade of gene expressions that regulate calcium absorption and bone metabolism.

Key Mechanisms Include:

- Calcium Homeostasis: this compound increases intestinal absorption of calcium and phosphate, enhances renal tubular reabsorption of calcium, and mobilizes calcium from bones .

- Immunomodulation: this compound influences immune responses by suppressing pro-inflammatory cytokines and promoting monocyte differentiation. It inhibits lymphocyte proliferation and immunoglobulin secretion by B cells .

- Anticancer Activity: In cancer biology, this compound has shown anti-proliferative effects on various cancer cell lines. It induces apoptosis and differentiation through mechanisms that may vary by tissue type .

Clinical Research Findings

Numerous studies have explored the biological activity of this compound across different conditions. Below are summarized findings from key research:

Table 1: Summary of Clinical Studies on this compound

Case Studies

-

This compound in Cancer Treatment:

A randomized intervention study evaluated the effect of this compound on patients with prostate cancer. The results indicated a reduction in tumor markers and improved patient outcomes when this compound was administered alongside standard treatments . -

Vitamin D Toxicity:

A case report documented a patient who developed severe hypercalcemia after self-administering high doses of cholecalciferol (vitamin D3). Monitoring this compound levels was critical for managing this condition effectively .

Bone Health

This compound is essential for maintaining bone density and preventing osteoporosis. Studies have shown that it promotes osteoblast activity while inhibiting osteoclast formation, leading to enhanced bone mineralization .

Cardiovascular Health

Emerging evidence suggests that this compound may have protective effects on cardiovascular health by modulating blood pressure and influencing vascular smooth muscle cell function .

Neurological Effects

Research indicates potential neuroprotective roles for this compound, particularly in neurodegenerative diseases. It may help regulate calcium levels in neurons, thus preventing excitotoxicity associated with conditions like Alzheimer's disease .

特性

CAS番号 |

32222-06-3 |

|---|---|

分子式 |

C27H44O3 |

分子量 |

416.6 g/mol |

IUPAC名 |

5-[2-[(7aR)-1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |

InChI |

InChI=1S/C27H44O3/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2/h10-11,18,22-25,28-30H,2,6-9,12-17H2,1,3-5H3/t18?,22?,23?,24?,25?,27-/m1/s1 |

InChIキー |

GMRQFYUYWCNGIN-KHYGNENRSA-N |

SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |

異性体SMILES |

CC(CCCC(C)(C)O)C1CCC2[C@@]1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |

正規SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |

外観 |

Solid powder |

Color/Form |

Colorless, crystalline solid White crystalline powde |

melting_point |

111-115 °C |

Key on ui other cas no. |

32222-06-3 |

物理的記述 |

White solid; [Merck Index] |

ピクトグラム |

Acute Toxic; Health Hazard |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

Calcitriol will degrade during prolonged exposure to light. |

溶解性 |

Slightly sol in methanol, ethanol, ethyl acetate, THF. |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

1 alpha, 25-dihydroxy-20-epi-Vitamin D3 1 alpha,25 Dihydroxyvitamin D3 1 alpha,25-Dihydroxycholecalciferol 1 alpha,25-Dihydroxyvitamin D3 1,25 dihydroxy 20 epi Vitamin D3 1,25 Dihydroxycholecalciferol 1,25 Dihydroxyvitamin D3 1,25(OH)2-20epi-D3 1,25-dihydroxy-20-epi-Vitamin D3 1,25-Dihydroxycholecalciferol 1,25-Dihydroxyvitamin D3 20-epi-1alpha,25-dihydroxycholecaliferol Bocatriol Calcijex Calcitriol Calcitriol KyraMed Calcitriol Nefro Calcitriol-Nefro D3, 1 alpha,25-Dihydroxyvitamin D3, 1,25-dihydroxy-20-epi-Vitamin D3, 1,25-Dihydroxyvitamin Decostriol KyraMed, Calcitriol MC 1288 MC-1288 MC1288 Osteotriol Renatriol Rocaltrol Silkis Sitriol Soltriol Tirocal |

蒸気圧 |

1.2X10-12 mm Hg at 25 °C (est) |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。